Cyclopropyl(1,3-dimethyl-1h-1,2,4-triazol-5-yl)methanamine
Description
Cyclopropyl(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methanamine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with two methyl groups at the 1- and 3-positions. The cyclopropylmethanamine moiety is attached to the 5-position of the triazole ring (Figure 1).
Properties
Molecular Formula |
C8H14N4 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
cyclopropyl-(2,5-dimethyl-1,2,4-triazol-3-yl)methanamine |
InChI |
InChI=1S/C8H14N4/c1-5-10-8(12(2)11-5)7(9)6-3-4-6/h6-7H,3-4,9H2,1-2H3 |
InChI Key |
YBRMJFZRFHACOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C(C2CC2)N)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Cyclopropyl(1,3-dimethyl-1h-1,2,4-triazol-5-yl)methanamine typically involves the reaction of cyclopropylamine with 1,3-dimethyl-1H-1,2,4-triazole-5-carbaldehyde under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Cyclopropyl(1,3-dimethyl-1h-1,2,4-triazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole ring are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction may produce triazole amines .
Scientific Research Applications
Cyclopropyl(1,3-dimethyl-1h-1,2,4-triazol-5-yl)methanamine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Research: It is used as a building block in the synthesis of biologically active molecules, which can be tested for various biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Cyclopropyl(1,3-dimethyl-1h-1,2,4-triazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The cyclopropyl group may enhance the binding affinity and selectivity of the compound for its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Cyclopropyl(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methanamine with structurally related heterocyclic methanamine derivatives:
Key Structural and Functional Differences
Heterocyclic Core Variations :
- 1,2,4-Triazole (target compound): Offers hydrogen-bonding sites at N1 and N4, enabling interactions with biological targets. Methyl groups at 1- and 3-positions enhance steric protection against enzymatic degradation .
- 1,2,4-Oxadiazole (e.g., entries 2 and 5): The oxygen atom in the oxadiazole ring increases polarity and metabolic stability compared to triazoles, making these compounds more suitable for oral bioavailability .
- Tetrazole (entry 4): The tetrazole ring is highly acidic (pKa ~4.7), favoring ionization at physiological pH, which can improve water solubility but reduce blood-brain barrier penetration .
Substituent Effects: Cyclopropyl vs. Cyclopentyl substituents (entry 2) offer conformational flexibility, aiding in target binding . Methanamine vs.
Salt Forms : Hydrochloride salts (entries 2 and 4) improve crystallinity and solubility, critical for formulation development .
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